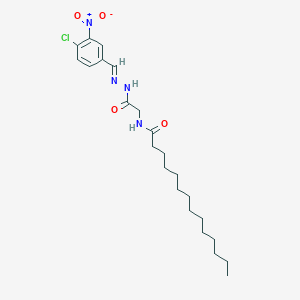

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Beschreibung

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a hydrazone derivative characterized by a tetradecanamide chain linked to a hydrazino-oxoethyl moiety and a 4-chloro-3-nitrobenzylidene group. The compound’s lipophilicity, influenced by the tetradecanamide chain, may facilitate membrane permeability, a critical factor in pharmacological applications .

Eigenschaften

CAS-Nummer |

765907-81-1 |

|---|---|

Molekularformel |

C23H35ClN4O4 |

Molekulargewicht |

467.0 g/mol |

IUPAC-Name |

N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |

InChI |

InChI=1S/C23H35ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)25-18-23(30)27-26-17-19-14-15-20(24)21(16-19)28(31)32/h14-17H,2-13,18H2,1H3,(H,25,29)(H,27,30)/b26-17+ |

InChI-Schlüssel |

VOLKINWFFLGCQA-YZSQISJMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen unter optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie:

- Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

- Untersucht hinsichtlich seiner Reaktivität und seines Potenzials als Baustein in der organischen Synthese.

Biologie:

- Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

- Wird bei der Entwicklung von bioaktiven Verbindungen für die pharmazeutische Forschung eingesetzt.

Medizin:

- Aufgrund seiner einzigartigen chemischen Struktur auf seine potenziellen therapeutischen Anwendungen untersucht.

- Untersucht auf seine Wechselwirkungen mit biologischen Zielen und Signalwegen.

Industrie:

- Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

- Potenzielle Anwendungen bei der Herstellung von Polymeren und fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von N-(2-(2-(4-Chlor-3-nitrobenzyliden)hydrazino)-2-oxoethyl)tetradecanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Hydrazinogruppe der Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen eingehen, was zur Hemmung oder Modulation ihrer Aktivität führt. Die Nitrobenzyliden-Einheit kann auch an Redoxreaktionen teilnehmen und die zellulären oxidativen Stresswege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis .

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Used in the development of bioactive compounds for pharmaceutical research .

Medicine:

- Explored for its potential therapeutic applications due to its unique chemical structure.

- Studied for its interactions with biological targets and pathways .

Industry:

- Utilized in the development of specialty chemicals and materials.

- Potential applications in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrobenzylidene moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

*Inferred from analogous compounds.

Key Observations:

- This aligns with findings in , where a 4-nitrobenzylidene derivative exhibited potent antimicrobial activity . Electron-donating groups (EDGs): Compounds with methoxy () or hydroxy () groups exhibit hydrogen-bonding capabilities, improving solubility but possibly reducing membrane penetration . Aliphatic vs. aromatic amides: The tetradecanamide chain in the target compound increases lipophilicity compared to benzamide derivatives (e.g., ), favoring interactions with lipid-rich environments .

Molecular Weight and Lipophilicity :

- Longer aliphatic chains (e.g., tetradecanamide) correlate with higher molecular weights and lipophilicity, as seen in , and 16. This may enhance bioavailability but reduce aqueous solubility .

Biologische Aktivität

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide, a complex hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological properties, supported by recent research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, primarily focusing on the reaction of hydrazine derivatives with various aldehydes. The compound can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identifies functional groups |

| 1H NMR | Provides information on hydrogen environments |

| 13C NMR | Reveals carbon framework |

| Mass Spectrometry | Determines molecular weight |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of hydrazone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In a study involving cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that the compound induced apoptosis and inhibited cell proliferation. The underlying mechanisms may include the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Table 2: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent investigation demonstrated that a related hydrazone derivative exhibited a Minimum Inhibitory Concentration (MIC) as low as 15 µg/mL against E. coli, suggesting strong antibacterial potential.

- Anticancer Research : In preclinical trials, this compound was tested on various cancer cell lines, showing a dose-dependent reduction in viability with IC50 values ranging from 10 to 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.